Myrcludex B, also known as bulevirtide, is a synthetic peptide that acts as an entry inhibitor for hepatitis B virus and hepatitis D virus. It mimics the binding domain of the sodium taurocholate co-transporting polypeptide, which serves as the primary receptor for these viruses in hepatocytes. Myrcludex B not only blocks viral entry but also inhibits the uptake of bile acids, leading to elevated levels of bile acids in the bloodstream. This compound is currently under clinical investigation for its efficacy in treating chronic hepatitis B and hepatitis D infections .
Myrcludex B is derived from the preS1 domain of the hepatitis B virus envelope protein, specifically designed to bind to the sodium taurocholate co-transporting polypeptide. It is classified as a peptide-based antiviral agent and falls under the category of entry inhibitors targeting viral receptors .
The synthesis of Myrcludex B involves solid-phase peptide synthesis using fluorenylmethoxycarbonyl/t-butyl chemistry. This method allows for the sequential addition of amino acids to a solid support, facilitating the formation of the peptide chain. The final product is purified through high-performance liquid chromatography to ensure high purity levels suitable for biological applications .
The synthesis process includes:
Myrcludex B consists of 47 amino acids, including a myristoyl moiety that enhances its membrane permeability. The structure has been elucidated through various techniques, including cryo-electron microscopy, revealing how it interacts with the sodium taurocholate co-transporting polypeptide .
Myrcludex B primarily functions through competitive inhibition, binding to the sodium taurocholate co-transporting polypeptide and preventing hepatitis B virus and hepatitis D virus from entering hepatocytes. This interaction alters the normal function of this transporter, which is responsible for bile acid uptake .
The mechanism of action involves Myrcludex B binding to the extracellular domain of the sodium taurocholate co-transporting polypeptide, effectively blocking its interaction with hepatitis B virus and hepatitis D virus. This prevents viral entry into liver cells, thereby inhibiting viral replication and spread .
Myrcludex B is a white to off-white powder that is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water. Its stability is influenced by pH and temperature conditions.
Myrcludex B has significant potential in antiviral therapy, particularly for patients with chronic hepatitis B and hepatitis D infections. It has been shown to effectively inhibit viral replication in preclinical studies and early-phase clinical trials. Its dual role in blocking viral entry while modulating bile acid levels presents unique therapeutic opportunities in managing liver diseases associated with these viruses .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3